tert-Butyl but-2-yn-1-ylcarbamate
Description
Significance of Alkynyl Functional Groups in Advanced Organic Synthesis
The alkynyl group, characterized by a carbon-carbon triple bond, is a cornerstone of organic synthesis. fiveable.me Its high degree of unsaturation and the linear geometry of the sp-hybridized carbons make it a reactive and versatile functional group. fiveable.mefastercapital.com Alkynes serve as valuable building blocks for the construction of more complex molecular architectures through a variety of transformations, including addition reactions (such as hydrogenation and halogenation), cycloadditions, and coupling reactions. fastercapital.comyoutube.com
Terminal alkynes, which possess a hydrogen atom attached to one of the sp-hybridized carbons, exhibit distinct reactivity, including the ability to be deprotonated to form acetylides. masterorganicchemistry.com These acetylides are potent nucleophiles that can participate in carbon-carbon bond-forming reactions, a crucial process in the synthesis of intricate organic molecules. masterorganicchemistry.com The ability to transform alkynes into a wide array of other functional groups, such as alkanes, alkenes, ketones, and aldehydes, underscores their importance as a "blank canvas" in the hands of synthetic chemists. masterorganicchemistry.com
Strategic Importance of Carbamate (B1207046) Moieties in Chemical Transformations
Carbamates, characterized by the -NHCO-O- linkage, are another pivotal functional group in organic chemistry. nih.gov They are recognized for their dual role as both protecting groups for amines and as directing groups in various chemical transformations. nih.govacs.org The tert-butoxycarbonyl (Boc) group, a common carbamate-based protecting group, is widely employed in peptide synthesis and other areas of organic chemistry due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. broadpharm.com
Beyond their protective function, carbamate moieties can influence the reactivity and selectivity of nearby functional groups. chemistryviews.org For instance, they can act as directing groups in C-H activation and alkynylation reactions, guiding the reaction to a specific site on the molecule. chemistryviews.org This directing ability is a powerful tool for achieving regioselectivity in complex syntheses. Furthermore, the carbamate group's structural resemblance to the amide bond has led to its use as a stable surrogate in medicinal chemistry, contributing to the development of novel therapeutic agents. nih.gov
Classification and Structural Diversity of Alkynyl Carbamates in Academic Studies
Alkynyl carbamates can be broadly classified based on the nature of the substituents on the nitrogen and the alkyne. The structural diversity within this class of compounds is vast, arising from variations in the alkyl or aryl groups attached to the carbamate nitrogen and the position and substitution of the alkyne.
One key distinction is between terminal and internal alkynyl carbamates. Terminal alkynyl carbamates, such as tert-Butyl prop-2-yn-1-ylcarbamate, feature a triple bond at the end of the carbon chain. matrix-fine-chemicals.com In contrast, internal alkynyl carbamates have the triple bond located within the carbon skeleton. The position of the carbamate group relative to the alkyne also contributes to the structural diversity. For example, the carbamate can be attached to a carbon atom adjacent to the alkyne (a propargylic carbamate) or at a more distant position.
Furthermore, the substituents on the carbamate nitrogen can range from simple alkyl groups to more complex aromatic or heterocyclic systems. This diversity allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn influences its reactivity and potential applications. Research has explored a wide array of these structures, including N-Boc protected propargylamines, aryl carbamates with pendant alkyne groups, and more complex systems where the alkynyl carbamate is part of a larger molecular framework. chemistryviews.orgnih.gov
Contextualization of tert-Butyl but-2-yn-1-ylcarbamate within Alkynyl Carbamate Research
This compound is an internal alkynyl carbamate. Its structure features a but-2-yne backbone, with the carbamate functionality attached to the first carbon and a tert-butyl group on the carbamate's oxygen atom. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.
The presence of the internal alkyne offers different reactivity patterns compared to terminal alkynes. While it does not have an acidic acetylenic proton, the triple bond is still susceptible to a variety of addition and cycloaddition reactions. The Boc-protecting group on the nitrogen provides a stable handle that can be removed under specific conditions to reveal a primary amine, allowing for further functionalization.
Research involving related structures, such as tert-butyl N-(prop-2-yn-1-yl)carbamate, highlights the utility of this class of compounds. matrix-fine-chemicals.com These molecules serve as precursors for more complex nitrogen-containing heterocycles and other valuable organic building blocks. The study of this compound and its derivatives contributes to the broader understanding of how the interplay between the alkyne and carbamate functionalities can be harnessed for the efficient construction of diverse and complex molecular targets.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 146394-99-2 ambeed.com |
| Canonical SMILES | CC#CCNC(=O)OC(C)(C)C |
| Physical Description | Solid |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-but-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h7H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBGOYDWONTCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for Alkynyl Carbamates
General Approaches to N-Alkylation of Carbamates
The direct N-alkylation of carbamates is a primary strategy for the synthesis of alkynyl carbamates. This can be achieved through several protocols, including base-mediated reactions and the use of alkynyl halides.
Base-Mediated Alkylation Protocols for Alkynyl Carbamic Acid Esters
Base-mediated alkylation is a common method for forming C-N bonds. In the context of synthesizing alkynyl carbamates, a suitable base is used to deprotonate the carbamate (B1207046), generating a nucleophilic nitrogen that can then react with an appropriate electrophile.
For instance, the synthesis of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate has been accomplished using anhydrous potassium carbonate (K2CO3) in dry acetone. researchgate.net This method highlights the utility of potassium carbonate as a base in mediating the N-alkylation of a carbamate with an alkynyl halide. researchgate.net While this specific example leads to a di-alkynylated product, the underlying principle of using a base like potassium carbonate is applicable to the synthesis of mono-alkynyl carbamates as well. researchgate.netnih.gov The choice of a relatively mild base like potassium carbonate can be advantageous in preventing side reactions. researchgate.net
Cesium carbonate (Cs2CO3), often in combination with tetrabutylammonium (B224687) iodide (TBAI), has also proven to be highly effective for the N-alkylation of carbamates with various halides. researchgate.netepa.gov This system allows for mild and selective N-alkylation, providing both aliphatic and aromatic N-alkyl carbamates in high yields. researchgate.netepa.gov A three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and TBAI offers an efficient route to carbamates under mild conditions, minimizing side reactions such as N-alkylation of the starting amine. organic-chemistry.org
Utilization of Alkynyl Halides in Carbamate Functionalization
Alkynyl halides are key reagents in the N-alkylation of carbamates to furnish the corresponding ynamides (N-alkynyl amides) and alkynyl carbamates. A general and convenient method for the synthesis of ynamides involves the copper-promoted coupling of amides with alkynyl bromides. nih.gov This approach requires deprotonation of the amide with a strong base like potassium hexamethyldisilazide (KHMDS), followed by reaction with copper(I) iodide (CuI) and the alkynyl bromide. nih.gov This method is applicable to a broad range of substituted and functionalized alkynyl bromides. nih.gov
Another strategy involves the reaction of organomagnesium reagents with N-Boc-aminals to generate N-Boc-propargylic amines. researchgate.net Furthermore, nitrobenzyl halides have been used as bioreductive alkylating agents, demonstrating the utility of halide-containing compounds in alkylation reactions. nih.gov
Stereoselective Synthesis of Chiral Alkynyl Carbamates
The development of stereoselective methods for the synthesis of chiral alkynyl carbamates is crucial for accessing enantiomerically pure compounds for various applications, including pharmaceutical development.
Enantioselective Routes to Chiral Alkynyl Carbamates
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One notable example is the synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its diastereomer, which are key building blocks for novel protease inhibitors. nih.gov These syntheses utilize asymmetric syn- and anti-aldol reactions to establish the two stereogenic centers. nih.gov
While not a direct synthesis of an alkynyl carbamate, the principles of asymmetric induction are transferable. For instance, starting from a chiral precursor like an amino acid can impart stereochemistry to the final product. The organocatalytic atroposelective synthesis of axially chiral styrenes from alkynals demonstrates a modern approach to controlling stereochemistry in molecules containing a carbon-carbon triple bond. nih.gov
Application of Specific Reactions in Chiral Synthesis
Named reactions are powerful tools in the synthetic chemist's arsenal (B13267) for achieving specific and often stereoselective transformations. The Corey-Fuchs reaction is a prime example, providing a two-step method to convert aldehydes into terminal alkynes. wikipedia.orgtcichemicals.com The reaction first generates a 1,1-dibromoalkene from an aldehyde using triphenylphosphine (B44618) and carbon tetrabromide. jk-sci.comalfa-chemistry.com This intermediate is then treated with a strong base, such as n-butyllithium, to yield the terminal alkyne. jk-sci.comalfa-chemistry.com By starting with a chiral aldehyde, the Corey-Fuchs reaction can be employed to synthesize chiral alkynes. organic-chemistry.org This alkyne can then be further functionalized, for example, by conversion to an alkynyl amine and subsequent protection to form a chiral alkynyl carbamate. The mechanism involves the formation of a phosphonium (B103445) ylide, which then undergoes a Wittig-type reaction with the aldehyde. wikipedia.orgalfa-chemistry.com The subsequent elimination of HBr from the dibromoalkene proceeds via a carbene intermediate. wikipedia.org
tert-Butoxycarbonyl (Boc) Group Introduction Techniques
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.orgchemistrysteps.com
The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is versatile and can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile, often with a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.co.uk The reaction generally proceeds with high yield and under mild conditions. fishersci.co.ukorganic-chemistry.org For the synthesis of tert-butyl but-2-yn-1-ylcarbamate, but-2-yn-1-amine (B3052429) would be treated with Boc₂O and a suitable base.
An alternative procedure for the preparation of t-butyl carbamate involves the reaction of t-butyl alcohol with sodium cyanate (B1221674) and trifluoroacetic acid in benzene. orgsyn.org While this method produces the parent t-butyl carbamate, it highlights a different approach to forming the carbamate moiety. orgsyn.org
The choice of method for Boc protection can depend on the specific substrate and the presence of other functional groups. For instance, chemoselective N-tert-butoxycarbonylation of amines can be achieved using iodine as a catalyst under solvent-free conditions. organic-chemistry.org
Direct Introduction of the tert-Butoxycarbonyl Group via Flow Microreactor Systems
The direct introduction of the tert-butoxycarbonyl (Boc) group to form carbamates can be efficiently achieved using flow microreactor systems. This technology offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling highly reactive intermediates. A notable application of this technology is the reaction of organometallic reagents with di-tert-butyl dicarbonate (Boc₂O) under flow conditions to produce tert-butyl esters and carbamates. beilstein-journals.org This method is particularly advantageous for its efficiency, versatility, and sustainability compared to batch methods. beilstein-journals.org
While a specific procedure for this compound using a flow microreactor is not extensively documented in the literature, the general principle of reacting a suitable organometallic precursor of but-2-yn-1-amine with Boc₂O in a continuous flow setup is a viable and modern synthetic strategy. Furthermore, flow chemistry is not only applicable for the formation of Boc-carbamates but also for their deprotection. Thermal N-Boc deprotection can be carried out in continuous flow at high temperatures, often without the need for an acid catalyst. nih.govresearchgate.net This technique allows for selective deprotection and can be integrated into multi-step reaction sequences. nih.gov
Synthesis of Diverse N-Substituted Alkynyl Carbamate Analogues
The synthesis of a variety of N-substituted alkynyl carbamates has been reported, showcasing the versatility of these compounds as synthetic intermediates.
Preparation of tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate
The synthesis of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate has been described in the literature. nih.govresearchgate.net The procedure involves the reaction of (2-aminophenyl)carbamic acid tert-butyl ester with propargyl bromide.
A summary of the synthetic procedure is provided in the table below:
| Step | Reagents and Conditions | Observations |
| 1 | A solution of (2-aminophenyl)carbamic acid tert-butyl ester in dry acetone. | - |
| 2 | Addition of anhydrous K₂CO₃ and reflux for 15-30 minutes. | - |
| 3 | Addition of KI and propargyl bromide, followed by reflux for 18 hours. | The reaction mixture is cooled and filtered. |
| 4 | The filtrate is evaporated in vacuo. | A crude product is obtained. |
| 5 | Purification by column chromatography (hexane:dichloromethane (B109758), 65:35) and recrystallization. | Colorless crystals are obtained with a yield of 20%. nih.gov |
The final product's structure was confirmed by ¹H NMR and single-crystal X-ray diffraction. nih.gov
Synthesis of tert-Butyl di(prop-2-yn-1-yl)carbamate
A potential synthetic route is outlined below:
| Reactant | Reagent | Product |
| tert-Butyl carbamate | Propargyl bromide (2 equivalents), a suitable base (e.g., NaH or K₂CO₃) in an aprotic solvent (e.g., DMF or THF) | tert-Butyl di(prop-2-yn-1-yl)carbamate |
This reaction would proceed via the successive alkylation of the carbamate nitrogen with two molecules of propargyl bromide.
Synthesis of tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Tert-butyl methyl(prop-2-yn-1-yl)carbamate is a commercially available compound. sigmaaldrich.com Its synthesis can be envisioned through the N-alkylation of tert-butyl methylcarbamate with propargyl bromide or by the N-methylation of tert-butyl prop-2-yn-1-ylcarbamate. A related compound, tert-butyl methoxy(2-propynyl)carbamate, has been synthesized, providing a basis for a potential synthetic route. researchgate.net
Functionalization and Derivatization Strategies for Alkynyl Carbamates
Alkynyl carbamates are versatile building blocks that can undergo a variety of chemical transformations at both the alkyne and the carbamate functionalities.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. fishersci.co.ukorganic-chemistry.org Deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine. fishersci.co.uk This allows for subsequent reactions at the nitrogen atom, such as acylation, alkylation, or arylation.
The alkynyl group offers a rich platform for functionalization. Some key reactions include:
Click Chemistry : The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles. nih.govresearchgate.net
Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.
Mannich-type Reactions : The acidic proton of the terminal alkyne can be removed by a base, and the resulting acetylide can act as a nucleophile in reactions with imines or iminium ions.
Hydration : The alkyne can be hydrated to form a ketone.
Reduction : The triple bond can be reduced to an alkene (cis or trans) or a fully saturated alkane, depending on the reaction conditions.
Furthermore, derivatization can be achieved for analytical purposes. For instance, after deprotection of the Boc group, the resulting primary or secondary amine can be reacted with fluorescent tagging agents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, to facilitate analysis by techniques like HPLC. nih.gov
The table below summarizes some of the key functionalization strategies for alkynyl carbamates.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |
| N-Boc | Deprotection | TFA or HCl | Free amine |
| Alkyne | Click Chemistry (CuAAC) | Azide (B81097), Cu(I) catalyst | Triazole |
| Alkyne | Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Disubstituted alkyne |
| Alkyne | Hydration | H₂SO₄, H₂O, HgSO₄ | Ketone |
| Alkyne | Reduction (to cis-alkene) | H₂, Lindlar's catalyst | cis-Alkene |
| Alkyne | Reduction (to trans-alkene) | Na, NH₃ (liquid) | trans-Alkene |
| Alkyne | Reduction (to alkane) | H₂, Pd/C | Alkane |
Chemical Transformations and Reactivity Profiles of Alkynyl Carbamates
Carbamate (B1207046) Group Transformations
The carbamate group in alkynyl carbamates, such as tert-butyl but-2-yn-1-ylcarbamate, serves as a crucial protecting group for the amine functionality. The stability and selective removal of this group are paramount in multi-step organic synthesis.
Deprotection Mechanisms and Conditions for the tert-Butyl Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under specific acidic conditions. organic-chemistry.org The deprotection of the tert-butyl carbamate moiety is typically achieved through acid-catalyzed hydrolysis. fishersci.co.uk
The mechanism of Boc deprotection in the presence of a strong acid, such as trifluoroacetic acid (TFA), involves a series of steps. commonorganicchemistry.commasterorganicchemistry.com Initially, the carbonyl oxygen of the carbamate is protonated by the acid. commonorganicchemistry.comjk-sci.com This is followed by the loss of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. commonorganicchemistry.comjk-sci.com The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.comjk-sci.com The liberated amine is then protonated by the acidic medium, forming the corresponding ammonium (B1175870) salt. commonorganicchemistry.com It is important to perform this reaction in an open system to allow the escape of the generated carbon dioxide gas. jk-sci.com
Commonly employed reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in various solvents. fishersci.co.ukjk-sci.comreddit.com While strong acidic conditions are generally required, the specific conditions can be tailored to the substrate's sensitivity. reddit.com For instance, aqueous phosphoric acid has been reported as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. organic-chemistry.orgorganic-chemistry.org Thermal deprotection in the absence of an acid catalyst has also been demonstrated under continuous flow conditions, with solvents like methanol (B129727) or trifluoroethanol being effective at elevated temperatures. nih.gov
Table 1: Common Reagents and Conditions for Boc Deprotection
| Reagent System | Solvent(s) | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A very common and efficient method. fishersci.co.ukjk-sci.com |
| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Room Temperature | Widely used, can be in aqueous or organic solutions. fishersci.co.uk |
| Phosphoric Acid (aq) | Water | Room Temperature | A milder, environmentally friendly alternative. organic-chemistry.orgorganic-chemistry.org |
| Thermal (Continuous Flow) | Methanol, Trifluoroethanol | High Temperature (e.g., 240 °C) | Acid-free method suitable for certain substrates. nih.gov |
Alkyne Functional Group Reactivity
The alkyne functional group in this compound is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Alkynyl Carbamate Conjugations
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.org This reaction is characterized by its high efficiency, broad scope, and the formation of a stable 1,2,3-triazole linkage. organic-chemistry.orgnih.gov The CuAAC reaction transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgnih.gov This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires higher temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. nih.gov
The mechanism of the CuAAC reaction is thought to involve the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net This intermediate then reacts with the azide (B81097) in a stepwise manner, ultimately leading to the formation of the triazole ring and regeneration of the copper(I) catalyst. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nih.govmdpi.com The use of ligands, such as tris(triazolyl)amine, can stabilize the Cu(I) oxidation state and accelerate the reaction. researchgate.netjenabioscience.com
Table 2: Key Features of the CuAAC Reaction
| Feature | Description |
| Reactants | Terminal Alkyne, Organic Azide |
| Catalyst | Copper(I) species (often from CuSO₄ and a reducing agent) nih.gov |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantages | High yield, high regioselectivity, mild reaction conditions, wide functional group tolerance. organic-chemistry.orgbioclone.net |
Formation of Complex Cyclic Structures via Click Chemistry
The CuAAC reaction has been effectively utilized for the synthesis of macrocycles and other complex cyclic structures. mdpi.com The efficiency and orthogonality of the click reaction make it an ideal tool for ring-closing reactions of precursors containing both an azide and an alkyne moiety. mdpi.comnih.gov This intramolecular approach allows for the construction of cyclic peptides and other macrocyclic compounds that can have enhanced stability compared to those formed by other methods, such as disulfide bridges. nih.gov The resulting triazole ring is not just a linker but can also be a rigid and polar component of the macrocyclic structure, influencing its conformation and properties. mdpi.com
A significant application of the CuAAC reaction is in bioconjugation, the covalent linking of molecules to biomolecules such as proteins, peptides, and nucleic acids. nih.govnih.govcapes.gov.br The bioorthogonal nature of the azide and alkyne groups, meaning they are unreactive with most biological functional groups, allows for the specific labeling of biomolecules in complex biological environments. nih.gov this compound, after deprotection of the Boc group, can serve as a building block to introduce an alkyne handle into a molecule of interest. This alkyne-functionalized molecule can then be "clicked" onto a biomolecule that has been modified to contain an azide group. nih.govtandfonline.com This strategy has been widely used to attach probes, such as fluorophores or therapeutic agents, to biological targets. nih.gov To mitigate potential damage to sensitive biomolecules from reactive oxygen species generated by the copper catalyst and ascorbate, protective ligands and additives are often employed. springernature.comnih.govnih.gov
Oxidative Transformations of Alkynes (e.g., with potassium permanganate (B83412) or chromium trioxide)
The alkyne functional group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The outcome of the oxidation depends on the reaction conditions.
With potassium permanganate under neutral or slightly alkaline conditions, internal alkynes can be oxidized to α-dicarbonyl compounds (diketones). Under more vigorous conditions (e.g., heating or acidic/basic conditions), the carbon-carbon triple bond can be cleaved, leading to the formation of carboxylic acids.
Chromium trioxide, often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another powerful oxidizing agent. wikipedia.orglibretexts.org Similar to potassium permanganate, it can oxidize internal alkynes. The reaction of an internal alkyne with chromic acid typically leads to cleavage of the triple bond, yielding two carboxylic acids. libretexts.org Chromium(VI) reagents are known to be potent oxidants and must be handled with care. organic-chemistry.org The choice of oxidizing agent and reaction conditions allows for the selective transformation of the alkyne moiety in molecules like this compound into different functional groups, further expanding its synthetic utility.
Reductive Transformations of Alkynes (e.g., with lithium aluminum hydride or sodium borohydride)
Lithium Aluminum Hydride (LAH) : Lithium aluminum hydride (Li[AlH4] or LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and alkynes. wikipedia.org While simple alkynes are not typically reduced by LAH, the presence of a nearby alcohol group can facilitate the reduction. wikipedia.org In the context of alkynyl carbamates, the carbamate group itself is susceptible to reduction by LAH. The reduction of a carbamate with LAH generally proceeds to the corresponding amine. reddit.comleah4sci.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, which can be followed by the loss of the ethoxide group to form an isocyanate intermediate, which is then further reduced. reddit.com Therefore, the reaction of this compound with LAH would be expected to yield multiple products, potentially including the reduction of the carbamate to a methylamino group and/or the reduction of the alkyne, depending on the reaction conditions.
Sodium Borohydride (B1222165) (NaBH4) : Sodium borohydride (NaBH4) is a milder reducing agent than LAH and is typically used for the selective reduction of aldehydes and ketones. youtube.comchemguide.co.uk It does not generally reduce esters, amides, or isolated alkynes. masterorganicchemistry.com Therefore, it is expected that this compound would be inert to reduction by sodium borohydride under standard conditions, leaving both the alkyne and the carbamate functionalities intact. This selectivity makes NaBH4 a useful reagent when other functional groups in the molecule need to be reduced without affecting the alkynyl carbamate moiety. youtube.com
Table 1: Reductive Transformations of this compound
| Reducing Agent | Expected Reactivity with Alkyne | Expected Reactivity with Carbamate | Predicted Major Product(s) |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Reduction possible, especially if an alcohol is formed in situ from carbamate reduction | Reduction to the corresponding N-methyl amine | N-methyl-but-2-yn-1-amine and/or N-methyl-butan-1-amine |
| Sodium Borohydride (NaBH4) | No reaction | No reaction | This compound (unreacted) |
Nucleophilic Substitution Reactions Involving Alkynyl Moieties
The alkynyl group in this compound can participate in nucleophilic substitution reactions. For instance, N-Boc-propargylamine, a related compound, is used in the preparation of various biologically active molecules. chemsrc.com The terminal proton of a related compound, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, can be deprotonated to form an acetylide, which is a potent nucleophile. broadpharm.com This acetylide can then react with various electrophiles. While this compound is an internal alkyne, the propargylic position is activated for substitution reactions.
Pauson-Khand Cycloaddition Reactions of Alkynyl Carbamates
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically catalyzed by a metal-carbonyl complex. wikipedia.org This reaction has been extensively studied and can be applied to intramolecular and intermolecular systems. wikipedia.orgnih.gov While the initial discoveries involved stoichiometric amounts of dicobalt octacarbonyl, catalytic versions using various transition metals have been developed. wikipedia.org
N-Boc-propargylamine, a structurally similar compound to the subject of this article, has been shown to participate in Pauson-Khand reactions with norbornadiene to produce 4,5-disubstituted cyclopentenones. chemsrc.com The reaction's efficiency and selectivity can be influenced by additives and the choice of catalyst. organic-chemistry.org The intramolecular Pauson-Khand reaction of enynes containing a carbamate tether has also been explored, demonstrating the utility of this reaction in synthesizing complex nitrogen-containing bicyclic compounds. nih.govuwindsor.ca The stereochemistry of the resulting cyclopentenone can be controlled by chiral auxiliaries or catalysts. wikipedia.org
Catalytic Hydroarylation in Complex Coumarin (B35378) Synthesis
Catalytic hydroarylation of alkynes is a highly effective and atom-economical method for the synthesis of substituted alkenes and has been successfully applied to the synthesis of coumarins. researchgate.net Gold-catalyzed intermolecular hydroarylation of alkynoic acids or esters with phenols provides a direct route to coumarins. researchgate.netresearchgate.net This process involves the addition of a phenol (B47542) across the carbon-carbon triple bond of an alkyne, followed by lactonization to form the coumarin ring system. researchgate.net
While direct examples involving this compound are not prevalent in the literature, the general methodology of metal-catalyzed hydroarylation is a key strategy for coumarin synthesis. organic-chemistry.orgnih.govmdpi.com For instance, gold(I) catalysts have been shown to be highly effective in promoting the cyclization of phenol-derived propiolates to coumarins through intramolecular hydroarylation. organic-chemistry.org The reaction conditions are generally mild, and the use of ionic liquids can enhance catalyst efficiency. researchgate.net
Table 2: Catalytic Systems for Coumarin Synthesis via Hydroarylation
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| Gold(I) / Ionic Liquid | Phenols and alkynoic acids/esters | High atom economy, mild conditions | researchgate.netresearchgate.net |
| Gold(I) | Phenol-derived propiolates | Intramolecular hydroarylation | organic-chemistry.org |
| Palladium(II) | 2-Hydroxystyrenes and CO2 | Direct carboxylation of alkenyl C-H bonds | organic-chemistry.org |
| Rhodium(II) | Phenolic acetates and acrylates | C-H bond activation | organic-chemistry.org |
Photochemical Reactivity
Investigations into [6π] Photocyclization Pathways in Related N-Alkoxycarbonyl-N-aryl-β-enaminone Systems
The photochemical reactivity of enaminones has been a subject of interest for constructing polyheterocyclic skeletons. nih.gov The irradiation of β-enaminones, which can be generated in situ, can lead to various photoproducts depending on the structure of the starting materials. nih.gov
In systems related to N-alkoxycarbonyl-N-aryl-β-enaminones, [6π] photocyclization is a potential reaction pathway. This type of electrocyclic reaction involves the formation of a new sigma bond upon irradiation with UV light. The feasibility and outcome of such reactions are dependent on the electronic and steric properties of the substituents on the enaminone system. While specific studies on the [6π] photocyclization of systems directly derived from this compound are not widely reported, the general principles of enaminone photochemistry suggest that such transformations could be a viable route for the synthesis of novel heterocyclic compounds. researchgate.net
Applications in Advanced Organic Synthesis and Methodology Development
Utility as Chiral Building Blocks in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a critical objective in medicinal chemistry and materials science. While tert-Butyl but-2-yn-1-ylcarbamate itself is achiral, its structural motif is central to methods for producing chiral propargylamines. These chiral building blocks are valuable as, for instance, surrogates for amino acids in peptidomimetics. nih.gov
A prominent strategy for inducing chirality involves the asymmetric addition of an alkynyl nucleophile to a chiral imine precursor. For example, chiral N-sulfinylimines, derived from the condensation of aldehydes with a chiral sulfinamide (such as Ellman's auxiliary), can react with lithium acetylides. nih.gov This process yields diastereomerically pure N-sulfinyl propargylamines. The sulfinyl group, having served its purpose as a chiral director, can be cleaved under mild acidic conditions and the resulting chiral amine is subsequently protected with a Boc group to afford the stable, enantiomerically enriched N-Boc-propargylamine. nih.gov
Another approach involves the enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, which function as C-alkynyl imine equivalents. acs.org This method provides access to a variety of chiral β-keto N-Boc-propargylamines with high yields and enantioselectivities. acs.org These examples underscore how the fundamental structure of a Boc-protected propargylamine (B41283) is integral to sophisticated asymmetric syntheses, providing key chiral intermediates for further elaboration.
Strategic Application as Protecting Groups and Key Synthetic Intermediates
The dual functionality of tert-butyl alkynyl carbamates makes them highly valuable as both protected amines and versatile synthetic handles. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its robustness under a wide range of non-acidic reaction conditions and its facile removal under mild acidic conditions.
The propargyl moiety (a three-carbon unit containing a triple bond) is a key functional group that opens a gateway to numerous synthetic transformations. It can readily participate in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazole rings. This makes compounds like tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate useful as crosslinkers for connecting different molecular fragments. nih.gov The alkyne can also be engaged in various carbon-carbon bond-forming reactions, including Sonogashira couplings, Glaser couplings, and cycloaddition reactions, further highlighting its role as a key synthetic intermediate.
Construction of Complex Molecular Architectures
The strategic incorporation of the Boc-protected alkyne motif is instrumental in the assembly of intricate molecular frameworks, including various heterocyclic systems and bioactive scaffolds.
Highly substituted tetrahydropyran (B127337) rings are core structural motifs in a number of important therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used for the treatment of type 2 diabetes. nih.govnih.gov The synthesis of these complex heterocyclic systems often relies on multi-step sequences where carbamate-protected amines are crucial intermediates.
Benzonaphthyridines are a class of polycyclic heteroaromatic compounds that exhibit a wide range of biological activities. mdpi.com The specific scaffold of Benzo[c] tcichemicals.comacs.orgnaphthyridine, as designated, does not correspond to a standard, systematically named isomer found in the reviewed scientific literature, and its synthesis involving a tert-butyl alkynylcarbamate intermediate is not documented. However, the synthesis of various other constitutional isomers of benzonaphthyridines often involves reactions with alkynes. For instance, the synthesis of certain benzo[b] nih.govnih.govnaphthyridine derivatives has been shown to proceed through reactions with activated alkynes, demonstrating the utility of the alkyne functionality in building such complex heterocyclic systems. mdpi.com
The Pauson-Khand reaction is a powerful and atom-economical [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to furnish α,β-cyclopentenones. tcichemicals.comnih.gov This reaction is a cornerstone for the synthesis of five-membered rings and has been widely applied in the total synthesis of complex natural products. nih.govjk-sci.com
In this reaction, the alkyne component, such as this compound, first complexes with a metal carbonyl species, typically derived from dicobalt octacarbonyl. tcichemicals.comjk-sci.com This metal-alkyne complex then coordinates with an alkene, followed by migratory insertion of carbon monoxide and reductive elimination to yield the final cyclopentenone product. The intramolecular version of this reaction is particularly effective, proceeding with high regio- and stereoselectivity. jk-sci.com The nature of the substituents on the alkyne can influence the reaction's efficiency, with sterically bulky groups sometimes impacting the yield of the cyclization product.
Research Applications in Chemical Biology and Advanced Materials Science
Development of Advanced Biomedical Materials
The tert-butoxycarbonyl (BOC) group, a key feature of the subject compound, is utilized in creating sophisticated nanoparticles for potential biomedical use.
Research has demonstrated the use of similar molecules, such as tert-butyl di(prop-2-yn-1-yl)carbamate, as organic precursors for the synthesis of Periodic Mesoporous Organosilica Nanoparticles (PMONPs). mdpi.com These hybrid organic-inorganic nanomaterials are of significant interest for applications in nanomedicine. nih.gov
The synthesis involves a sol-gel co-condensation process where the bis-silylated precursor, derived from the carbamate (B1207046), is polymerized with other organosilane reagents like (E)-1,2-bis(triethoxysilyl)ethylene. nih.gov This process, often using a template such as cetyltrimethylammonium bromide (CTAB), results in the formation of structured nanoparticles. nih.gov
The resulting PMONPs can be engineered to have specific morphologies, such as nanorods of 200-300 nm or spherical particles around 100 nm in diameter. nih.gov Characterization through methods like Transmission Electron Microscopy (TEM) and nitrogen-sorption measurements confirms their structure and porosity. nih.gov For instance, certain formulations yield highly porous nanorods with large specific surface areas, ranging from 700 to 970 m²/g. nih.gov
A key feature of integrating the BOC group into these nanoparticles is its potential for controlled release applications. The BOC group is stable under normal physiological conditions but can be cleaved under specific triggers, such as highly acidic environments (pH 1) and high temperatures (90-100 °C), to release carbon dioxide. mdpi.comnih.gov This property was explored for developing CO2-releasing agents that could potentially serve as contrast agents for High-Intensity Focused Ultrasound (HIFU), although studies found that the cleavage conditions required were too harsh for typical biological applications like triggering release at lysosomal pH (5.5). nih.gov
Table 1: Characteristics of PMONPs Synthesized with tert-Butyl Carbamate Precursors This table is interactive. You can sort and filter the data.
| Precursor Ratio (E-P*:Carbamate) | Morphology | Size | Porosity | Specific Surface Area (m²/g) |
|---|---|---|---|---|
| 90/10 | Nanorods | 200-300 nm | Porous | 700 - 970 nih.gov |
| 75/25 | Nanorods | 200-300 nm | Non-porous | Not Applicable |
| P3 Precursor Alone | Spherical | ~100 nm | Mesoporous | Not Specified |
*E-P refers to the co-condensation of (E)-1,2-bis(triethoxysilyl)ethylene with the carbamate precursor. nih.govnih.gov
Integration into Periodic Mesoporous Organosilica Nanoparticles (PMONPs)
Biochemical Reagents for Fundamental Life Science Research
In the realm of fundamental life science research, tert-butyl but-2-yn-1-ylcarbamate and its close analogs serve as valuable biochemical reagents. The presence of the terminal alkyne group makes these compounds particularly useful for bio-orthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.gov This reaction allows for the specific and efficient labeling of biomolecules in complex biological systems.
A closely related compound, N-Boc-propargylamine (tert-butyl prop-2-yn-1-ylcarbamate), is widely used as a biochemical reagent for various applications in life science research. researchgate.net It can be used to introduce an alkyne handle onto proteins, peptides, or other biomolecules. Once incorporated, this alkyne can be used to attach a wide range of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and tracking of these biomolecules within living cells. nih.govacs.org
The versatility of propargyl carbamates as biochemical probes is further demonstrated by their use in the synthesis of sulfoximine (B86345) propargyl carbamates. These compounds can be used to label and further derivatize biologically active molecules, providing a handle for the attachment of fluorophores or other reporter groups. nih.govacs.org This approach has been used to create probes for studying enzyme activity and for the development of new diagnostic tools. nih.gov
The table below summarizes the properties and applications of a representative biochemical reagent, N-Boc-propargylamine.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(prop-2-yn-1-yl)carbamate | nih.gov |
| CAS Number | 92136-39-5 | nih.gov |
| Molecular Formula | C8H13NO2 | nih.gov |
| Molecular Weight | 155.197 g/mol | nih.gov |
| Primary Application | Biochemical reagent for click chemistry | researchgate.net |
Synthesis and Evaluation of Antimicrobial Carbamate Derivatives
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Carbamate derivatives have emerged as a promising class of compounds with potential antimicrobial activity. While specific studies on the antimicrobial derivatives of this compound are not widely reported, the synthesis and evaluation of other carbamate derivatives provide a strong rationale for its potential in this area.
Research has shown that novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives exhibit significant antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as several fungal strains. researchgate.net In these studies, the carbamate moiety serves as a key structural feature, and the antimicrobial activity is modulated by the nature of the substituents on the phenyl ring. researchgate.net
The general synthetic strategy for these compounds involves the use of a tert-butyl protected aminophenylcarbamate as a starting material, which is then coupled with various carboxylic acids to generate a library of derivatives. researchgate.netnih.gov These derivatives are then screened for their antimicrobial activity using standard microbiological assays. The results of these studies have identified several compounds with potent antibacterial and antifungal effects. researchgate.net
The alkyne functionality in this compound offers a unique opportunity for the synthesis of novel antimicrobial agents. The triple bond can be exploited in various chemical transformations to introduce a wide range of functional groups and heterocyclic systems, which are known to be important for antimicrobial activity. mdpi.com For example, the alkyne can be used in cycloaddition reactions to form triazoles, a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects. nih.gov
The table below presents a summary of the antimicrobial activity of a series of synthesized tert-butyl carboxamido phenylcarbamate derivatives against representative bacterial and fungal strains.
| Compound | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 6b | 12.5 | 25 | 25 | 12.5 | researchgate.net |
| 6c | 25 | 12.5 | 25 | 25 | researchgate.net |
| 6e | 12.5 | 25 | 12.5 | 12.5 | researchgate.net |
| 6g | 25 | 50 | 25 | 50 | researchgate.net |
| 6h | 50 | 25 | 50 | 25 | researchgate.net |
| Ciprofloxacin | 12.5 | 12.5 | 6.25 | - | researchgate.net |
| Nystatin | - | - | - | 12.5 | researchgate.net |
Structural Characterization, Spectroscopic Analysis, and Mechanistic Investigations
Advanced Spectroscopic Methods for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly crucial for organic chemists as they provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively.
¹H NMR Spectroscopy: In the proton NMR spectrum of tert-Butyl but-2-yn-1-ylcarbamate, distinct signals are expected for the different types of protons present in the molecule. The tert-butyl group would exhibit a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum due to the magnetic shielding of the methyl protons. The methylene protons adjacent to the nitrogen and the alkyne would show a characteristic splitting pattern, and the methyl protons of the butynyl group would also appear as a distinct signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046), the methylene carbon, and the two sp-hybridized carbons of the alkyne. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C(CH₃)₃ | 1.45 | 28.5 |
| C (CH₃)₃ | - | 79.5 |
| C=O | - | 155.8 |
| NH | 4.8 (broad) | - |
| CH ₂ | 3.85 | 35.0 |
| C≡C-CH₃ | - | 75.0 |
| C≡C -CH₃ | - | 78.0 |
| C≡C-CH ₃ | 1.80 | 3.5 |
Note: The data presented in this table are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent absorption would be observed for the N-H stretching vibration of the carbamate group, typically in the range of 3300-3500 cm⁻¹. The C=O stretching of the carbamate carbonyl group would give a strong absorption band around 1680-1720 cm⁻¹. The C-N stretching vibration would also be present. Furthermore, the C≡C stretching of the internal alkyne would appear as a weak to medium band in the region of 2190-2260 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C=O (Amide I) | Stretch | 1680 - 1720 |
| N-H | Bend (Amide II) | 1510 - 1550 |
| C-N | Stretch | 1200 - 1350 |
| C≡C | Stretch | 2190 - 2260 |
| C-H (sp³) | Stretch | 2850 - 3000 |
Note: The data presented in this table are predicted values and may differ from experimental results.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of the tert-butyl group, resulting in a prominent [M-57]⁺ peak, and the cleavage of the carbamate linkage.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₉H₁₅NO₂]⁺ | 169 |
| [M - C₄H₉]⁺ | [C₅H₆NO₂]⁺ | 112 |
| [M - OC(CH₃)₃]⁺ | [C₅H₆N]⁺ | 80 |
| [C₄H₉]⁺ | [(CH₃)₃C]⁺ | 57 |
Note: The data presented in this table are predicted values and may differ from experimental results.
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available, the analysis of a related compound, tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, provides significant insights into the structural motifs that can be expected.
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks (e.g., for tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate)
In the crystal structure of tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, the molecules are stabilized by a network of both intermolecular and intramolecular hydrogen bonds. nih.govrsc.org Intermolecular interactions of the C-H···O type link the molecules together. nih.govrsc.org Additionally, intramolecular hydrogen bonds are observed, including a C-H···O interaction and an N-H···N interaction. nih.govrsc.org These hydrogen bonding networks play a crucial role in the packing of the molecules in the crystal lattice.
Table 4: Hydrogen-Bond Geometry (Å, °) for tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate
| D—H···A | D—H | H···A | D···A | D—H···A |
| C10—H10B···O1ⁱ | 0.97 | 2.55 | 3.512 (2) | 169 |
| C9—H9···O1ⁱ | 0.98 | 2.58 | 3.518 (2) | 161 |
| N1—HN1···N2 | 0.86 | 2.18 | 2.748 (2) | 120 |
| C2—H2···O1 | 0.93 | 2.45 | 2.915 (2) | 110 |
Symmetry code: (i) x, -y+1/2, z-1/2. Source: Adapted from Singh et al. nih.gov
Determination of Molecular Conformation and Dihedral Angles
The X-ray crystal structure of tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate reveals that the molecule is not co-planar. nih.gov The dihedral angles between the plane of the phenyl ring and the two propargyl groups are significant, indicating a twisted conformation. Specifically, considering the phenyl ring and carbamate group as plane A, and the two propargyl groups as planes B and C, the dihedral angles between A/B, A/C, and B/C are 74.74°, 57.52°, and 48.94°, respectively. nih.govrsc.org This non-planar conformation is a key feature of its solid-state structure.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For this compound, molecular modeling techniques can provide significant insights into its potential biological activity and reactivity, complementing experimental studies.
Molecular Docking Investigations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). drugdesign.orgiaanalysis.com This technique is fundamental in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand and its target. iaanalysis.comnih.gov The process involves sampling different conformations of the ligand within the binding site of the receptor and then scoring these conformations to identify the most stable binding pose. nih.gov
While no specific molecular docking studies have been published for this compound, its structure suggests it could be investigated as a ligand for various enzymatic targets. A hypothetical docking study could explore its interaction with an enzyme's active site. The results would typically be presented in a table summarizing key binding metrics.
Illustrative Data from a Hypothetical Molecular Docking Study:
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -7.5 | The estimated free energy of binding. A more negative value indicates stronger binding. |
| RMSD (Å) | 1.2 | Root-mean-square deviation from a reference conformation, indicating the stability of the predicted pose. |
| Key Interactions | Hydrogen bond | The carbamate carbonyl oxygen could act as a hydrogen bond acceptor with an active site residue (e.g., an amino group from a Lysine side chain). |
| Hydrophobic interactions | The tert-butyl group and the butynyl chain could form hydrophobic interactions with nonpolar residues in the binding pocket. |
Such a study would provide a foundational hypothesis for the molecule's mechanism of action if it were to be developed as a therapeutic agent, guiding further experimental validation.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has become an indispensable tool in organic chemistry for studying reaction mechanisms, allowing researchers to calculate the geometries and energies of reactants, transition states, and products. researchgate.netfu-berlin.deumn.educoe.edu By mapping the potential energy surface, DFT can provide a detailed understanding of reaction pathways and predict activation energies. fu-berlin.de
Specific DFT calculations elucidating the reaction mechanisms of this compound have not been reported in the scientific literature. However, DFT could be applied to study various potential reactions, such as the acid-catalyzed hydrolysis of the carbamate group or addition reactions across the alkyne triple bond. For instance, a DFT study could model the hydrolysis mechanism to determine whether it proceeds through a stepwise or concerted pathway and to calculate the energy barrier for the reaction.
Illustrative Data from a Hypothetical DFT Study on Carbamate Hydrolysis:
| Species | Relative Energy (E, kcal/mol) | Relative Enthalpy (H, kcal/mol) | Relative Gibbs Free Energy (G, kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State | +25.3 | +24.9 | +28.1 |
| Products | -10.8 | -11.2 | -9.5 |
These theoretical calculations would offer deep mechanistic insights, guiding the design of experimental conditions to either promote or prevent such reactions.
Experimental Mechanistic Studies
While computational studies provide theoretical models, experimental techniques are essential for validating and probing reaction mechanisms directly. Photoreaction probes and isotopic labeling are two powerful methods for gaining such experimental evidence.
Photoreaction Mechanistic Probes (e.g., Quenching Experiments)
Photochemical reactions are driven by the absorption of light, which promotes a molecule to an electronically excited state with unique reactivity. photobiology.info Quenching experiments are used to study the mechanisms of these reactions by observing the deactivation of the excited state by another molecule, the "quencher". researchgate.netuzh.ch The efficiency of this process can provide information about the nature and lifetime of the excited state involved (e.g., singlet vs. triplet). fiveable.me The Stern-Volmer equation is often used to analyze the data from quenching experiments, relating the decrease in fluorescence or phosphorescence intensity to the concentration of the quencher. noelresearchgroup.com
There is no available literature on the photoreactivity of this compound. If the molecule were found to be photoactive, quenching studies could be employed to understand the underlying mechanism. For example, if the molecule undergoes a photoreaction from its triplet excited state, a known triplet quencher (like oxygen) would be expected to inhibit the reaction, and the quenching rate could be quantified.
Illustrative Data from a Hypothetical Quenching Experiment:
| Quencher Concentration [Q] (M) | Fluorescence Intensity (I₀/I) |
| 0.00 | 1.00 |
| 0.01 | 1.55 |
| 0.02 | 2.10 |
| 0.03 | 2.65 |
| 0.04 | 3.20 |
| 0.05 | 3.75 |
A linear plot of I₀/I versus [Q] would suggest a single type of quenching mechanism is occurring, and the slope would yield the Stern-Volmer constant, a measure of quenching efficiency.
Isotopic Labeling Studies (e.g., Deuterium-Labeling Experiments for hydrogen migration pathways)
Isotopic labeling is a technique used to track the passage of an atom or group of atoms through a reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), its fate can be followed using techniques like mass spectrometry or NMR spectroscopy. uea.ac.ukias.ac.inresearchgate.net This method is particularly powerful for elucidating reaction mechanisms, especially those involving rearrangements or the migration of hydrogen atoms. ias.ac.in
No isotopic labeling studies have been published for this compound. Such a study could be designed to investigate potential intramolecular hydrogen migration pathways. For example, if the molecule were to undergo a base-catalyzed isomerization that involves the migration of a hydrogen atom, selectively replacing that hydrogen with deuterium would allow its final position in the product to be determined, thereby confirming the proposed mechanism. Mass spectrometry would reveal a mass shift in the product or its fragments corresponding to the location of the deuterium label.
Illustrative Data from a Hypothetical Deuterium-Labeling Mass Spectrometry Study:
| Compound/Fragment | Expected m/z (Unlabeled) | Observed m/z (Deuterium-Labeled) | Interpretation |
| Molecular Ion [M]⁺ | 183.12 | 184.13 | Deuterium successfully incorporated. |
| Fragment A | 127.09 | 128.10 | The deuterium label is retained in this fragment. |
| Fragment B | 57.07 | 57.07 | The deuterium label is lost in this fragment, indicating its original position. |
These experimental results would provide conclusive evidence for or against a proposed hydrogen migration pathway, offering a level of detail that is often difficult to achieve through other means.
Broader Scientific Impact and Future Research Trajectories
Potential for Diversification of Alkynyl Carbamate (B1207046) Scaffolds through Advanced Synthetic Strategies
The core structure of alkynyl carbamates provides a versatile platform for creating a diverse range of molecular architectures. Advanced synthetic strategies are pivotal in unlocking this potential, allowing chemists to modify and elaborate on the basic scaffold.
One key approach is the use of multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Alkynes are excellent substrates for such reactions. nih.govresearchgate.net For instance, the development of novel catalytic systems can facilitate the incorporation of different functional groups onto the alkynyl carbamate backbone, leading to a library of structurally varied compounds. nih.govresearchgate.net The ability to tune the electronic properties of the alkyne, by adding either electron-donating or electron-withdrawing groups, can influence the reactivity and outcome of these transformations, although electron-withdrawing groups sometimes lead to lower yields. nih.gov
Furthermore, the strategic placement of substituents on the carbamate nitrogen and the alkynyl chain can be used to direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of chiral molecules with specific biological activities. nih.govnih.gov The development of methods that allow for late-stage functionalization, where modifications are made in the final steps of a synthesis, is particularly valuable for creating analogues of complex molecules. researchgate.net
Integration into Novel Catalytic and Flow Chemistry Methodologies
The integration of alkynyl carbamate chemistry with cutting-edge technologies like novel catalysis and flow chemistry is set to revolutionize the synthesis of these and related compounds.
Catalysis: Gold-catalyzed reactions have shown significant promise in the cyclization of alkynyl carbamates to form nitrogen-containing heterocyclic compounds. nih.gov These reactions can be highly regioselective, and the use of bulky catalysts can further improve the desired outcome. nih.gov The development of new metal-based and organocatalytic systems will continue to expand the scope of transformations possible with alkynyl carbamates. Fluoride-catalyzed cross-coupling reactions of carbamoyl (B1232498) fluorides with alkynylsilanes represent a mild and efficient method for forming C–C bonds, offering an alternative to traditional transition-metal-catalyzed approaches. acs.org
Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to telescope reaction sequences, minimizing the need to isolate intermediates. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The generation of highly reactive intermediates, such as carbenes and nitrenes, can be more safely and efficiently managed in a flow system. nih.gov For carbamate synthesis, flow chemistry has been successfully coupled with biocatalysis to produce valuable building blocks with high purity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This approach allows for the efficient removal of byproducts and simplifies purification. beilstein-journals.orgbeilstein-journals.org The application of flow chemistry to reactions involving alkynyl carbamates could enable the synthesis of novel compounds under conditions that would be challenging to achieve in a batch reactor.
Exploration in Emerging Areas of Chemical Biology and Materials Science
The unique properties of alkynyl carbamates make them attractive candidates for exploration in interdisciplinary fields like chemical biology and materials science.
Chemical Biology: The alkyne group is a key functional group in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.net Specifically, the azide-alkyne cycloaddition is a user-friendly and atom-economical method for functionalizing polymeric scaffolds. nih.gov This has significant implications for creating multivalent systems for drug delivery and diagnostics. nih.govresearchgate.net Alkynyl carbamates can be incorporated into peptides and other biomolecules to act as probes or to enhance their therapeutic properties. nih.govacs.org The carbamate group itself can improve metabolic stability and cell permeability. nih.govacs.org
Materials Science: The rigid, linear structure of the alkyne moiety can be exploited in the design of novel polymers and materials with specific electronic or optical properties. By incorporating alkynyl carbamates into polymer backbones, it is possible to create materials with tunable characteristics. The azide-alkyne cycloaddition strategy can be used to functionalize block copolymers, leading to the formation of nanoassemblies with potential applications in drug delivery. nih.govresearchgate.net
Remaining Challenges and Future Research Opportunities in Alkynyl Carbamate Chemistry
Despite the significant progress, several challenges and exciting research opportunities remain in the field of alkynyl carbamate chemistry.
A primary challenge is the development of highly selective and efficient synthetic methods to access a wider range of substituted alkynyl carbamates. This includes the development of catalysts that can control both regioselectivity and stereoselectivity in reactions involving these substrates. nih.gov Overcoming the limitations of certain synthetic routes, such as the poor regioselectivity in some cycloaddition reactions, is an ongoing area of research. researchgate.net
Future research will likely focus on:
Developing novel catalytic systems: This includes exploring new metal catalysts and organocatalysts to expand the reaction scope of alkynyl carbamates.
Harnessing computational chemistry: Theoretical studies can aid in understanding reaction mechanisms and in the rational design of new catalysts and substrates.
Expanding applications in materials science: The design and synthesis of new polymers and functional materials based on alkynyl carbamate building blocks is a promising avenue.
Further integration with chemical biology: The use of alkynyl carbamates as tools to probe biological systems and as components of new therapeutic agents will continue to be a major focus. nih.govresearchgate.net
The continued exploration of the fundamental reactivity and synthetic potential of compounds like tert-Butyl but-2-yn-1-ylcarbamate will undoubtedly lead to significant advancements across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
